![molecular formula C24H24ClN3OS B2522422 1-(4-chlorophenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide CAS No. 450340-27-9](/img/structure/B2522422.png)
1-(4-chlorophenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including a chlorophenyl group, a tolyl group, a thienopyrazole group, and a cyclopentanecarboxamide group . These groups are common in organic chemistry and are found in a variety of chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The tolyl group, for example, can exist in three possible structural isomers: ortho, meta, and para .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, tolyl groups are considered nonpolar and hydrophobic .Scientific Research Applications
Antimicrobial Applications
A study on linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one, structurally related to the compound , highlighted the synthesis of compounds with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest that derivatives of this compound could be potent antimicrobial agents, contributing to the development of new treatments for bacterial and fungal infections (Reddy et al., 2010).
Anticancer Applications
Research on pyrazole derivatives as cell cycle inhibitors revealed their potential as anticancer drugs. Specifically, a study designed new pyrazole derivatives to inhibit cell cycle kinases, showing modest apoptotic effects in human cancer cells and suggesting their potential for further development in cancer treatment (Nițulescu et al., 2015). Another study synthesized pyridines, thioamides, and other derivatives from chalcones, some of which exhibited high cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Zaki et al., 2018).
Synthesis of Heterocyclic Structures
The synthesis of complex heterocyclic structures using this compound as a precursor or structural analog has been extensively explored. For instance, the synthesis of thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities employed related compounds to create novel series of spiro compounds and thioxo-dihydropyrimidin-4-yl derivatives with potent antimicrobial properties (Hafez et al., 2016).
Molecular Interaction Studies
Studies on the molecular interactions of similar compounds with biological receptors have provided insights into their potential mechanism of action. For instance, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor revealed the conformational preferences and possible binding interactions, offering a basis for rational drug design (Shim et al., 2002).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3OS/c1-16-6-2-3-7-21(16)28-22(19-14-30-15-20(19)27-28)26-23(29)24(12-4-5-13-24)17-8-10-18(25)11-9-17/h2-3,6-11H,4-5,12-15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQRZDKCMPZTPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2522339.png)
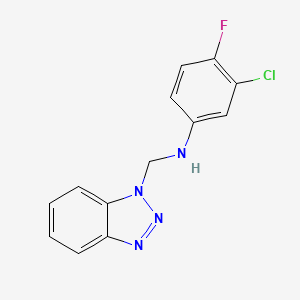
![Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate](/img/structure/B2522342.png)
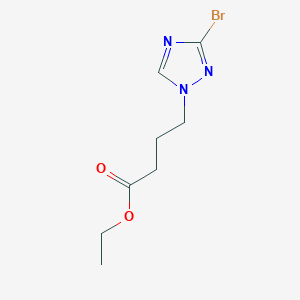
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2522344.png)
![N-cyclohexyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2522345.png)
![5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2522346.png)

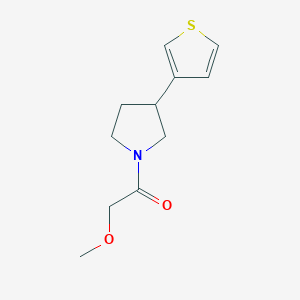
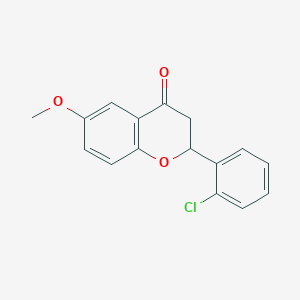

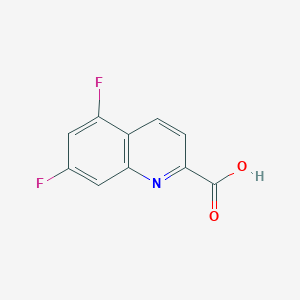
![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2522355.png)
![Ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522362.png)